Tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate is a heterocyclic compound featuring three key structural motifs:
- Tert-butyl carbamate group: A protective group commonly used in organic synthesis to shield the piperazine nitrogen during reactions .
- Piperazine ring: A six-membered diamine ring that enhances solubility and serves as a scaffold for bioactivity modulation .
- 5-Mercapto-1,3,4-oxadiazole moiety: A sulfur-containing heterocycle known for its antimicrobial, anti-inflammatory, and antioxidant properties .
This compound is synthesized via multi-step protocols involving condensation, cyclization, and deprotection reactions. The tert-butyl carbamate group is typically introduced using di-tert-butyldicarbonate (Boc anhydride) under basic conditions, followed by coupling with sulfur-containing intermediates .
Properties
IUPAC Name |
tert-butyl 4-[2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-13(2,3)20-12(18)17-8-6-16(7-9-17)5-4-10-14-15-11(21)19-10/h4-9H2,1-3H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWJAMUFYFQBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization.
Attachment of the oxadiazole to the piperazine ring: The oxadiazole derivative is then reacted with an appropriate piperazine derivative under suitable conditions, often involving a coupling reagent.
Introduction of the tert-butyl group: The final step involves the protection of the piperazine nitrogen with a tert-butyl group, typically using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the oxadiazole ring can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst or chemical reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced heterocycles.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate is investigated for its potential as a pharmacophore. The oxadiazole ring is known for its bioactivity, and the compound could be explored for antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound might be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate would depend on its specific application. Generally, the oxadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate enzyme activity, receptor binding, or other cellular processes.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares the target compound with structurally related derivatives reported in the literature:
Key Differences and Implications
Piperazine inclusion improves solubility and pharmacokinetics relative to pyridine-linked oxadiazoles .
Synthetic Flexibility :
- The tert-butyl carbamate group allows selective deprotection (e.g., TFA in DCM) for further functionalization, a strategy shared with anticancer derivatives in .
- Ethyl linkers (vs. methyl or direct bonding) balance rigidity and conformational freedom, influencing target binding .
Biological Performance: Compounds with 5-mercapto-1,3,4-oxadiazole exhibit lower MIC values (e.g., 30.2–43.2 μg/cm³) than non-sulfur variants, suggesting thiol-mediated interactions with microbial enzymes .
Physicochemical Properties
- Aqueous Solubility: Piperazine derivatives generally exhibit better solubility than quinoxaline or indole-based analogues due to their basic nitrogen atoms .
- Stability : The tert-butyl carbamate group enhances stability during synthesis but requires acidic conditions for removal, limiting compatibility with acid-sensitive functionalities .
Biological Activity
Tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its structure, synthesis, and various biological activities, supported by data tables and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C11H19N3O3S
- Molecular Weight: 273.35 g/mol
- CAS Number: 2034468-89-6
The compound features a piperazine ring substituted with a tert-butyl group and a 1,3,4-oxadiazole moiety, which is known for its diverse biological properties.
Synthesis of the Compound
The synthesis involves several key steps:
- Formation of the 1,3,4-Oxadiazole Ring: This is typically achieved by reacting a hydrazide with carbon disulfide in the presence of a base.
- Attachment to Piperazine: The oxadiazole derivative is then coupled with a piperazine derivative using appropriate coupling reagents.
- Introduction of Tert-butyl Group: The final step involves protecting the piperazine nitrogen with tert-butyl chloroformate in the presence of a base .
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit promising anticancer properties. For instance, compounds similar to this compound have shown moderate activity against various cancer cell lines. A study reported an IC50 value of approximately 92.4 µM against multiple cancer types including colon adenocarcinoma and lung carcinoma .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Human Colon Adenocarcinoma (HT-29) | 92.4 |
| Compound B | Human Lung Adenocarcinoma (LXFA 629) | 85.0 |
| Compound C | Human Ovarian Adenocarcinoma (OVXF 899) | 78.5 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. The oxadiazole moiety has been linked with antimicrobial properties through mechanisms involving disruption of bacterial cell membranes and inhibition of enzyme activity .
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism by which this compound exerts its effects is multifaceted:
- Hydrogen Bonding: The oxadiazole ring can form hydrogen bonds with biological targets.
- Hydrophobic Interactions: These interactions may enhance binding affinity to target proteins or enzymes.
- Coordination with Metal Ions: This can modulate enzyme activity or receptor binding .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in drug discovery:
- Novel Derivatives Development: Researchers have synthesized various derivatives based on this compound to enhance its biological activity and specificity against cancer cells.
- In Vivo Studies: Preliminary in vivo studies suggest that these compounds can reduce tumor growth in animal models without significant toxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazine derivatives with carbon disulfide under alkaline conditions (e.g., KOH in ethanol) .
- Step 2 : Functionalization of the piperazine core. For example, tert-butyl carbamate (Boc) protection is commonly used to stabilize the piperazine nitrogen during reactions .
- Step 3 : Thiol group introduction. Ethyl chloroacetate or similar reagents can react with the oxadiazole intermediate to introduce the mercapto group .
- Key Conditions : Reactions often require anhydrous solvents (e.g., THF, acetonitrile), controlled temperatures (room temp. to 100°C), and acid/base workups for purification .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, oxadiazole protons at 7–9 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight, with fragmentation patterns revealing the Boc group (e.g., loss of tert-butyl fragment at m/z 57) .
- Chromatography : HPLC or TLC monitors reaction progress, while silica gel chromatography purifies intermediates .
Advanced Research Questions
Q. How does the 5-mercapto-1,3,4-oxadiazole moiety influence the compound’s reactivity and biological interactions?
- Methodological Answer :
- Reactivity : The thiol (-SH) group participates in nucleophilic substitution (e.g., forming disulfide bonds) or metal coordination, which can be probed via UV-Vis spectroscopy or X-ray crystallography .
- Biological Interactions : The oxadiazole ring’s electron-deficient nature may inhibit enzymes (e.g., via hydrogen bonding with active-site residues). Molecular docking studies (using software like AutoDock) can predict binding affinities to targets like kinases or proteases .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX programs) resolves ambiguities in NMR assignments, especially for stereoisomers or tautomeric forms .
- 2D NMR Techniques : HSQC and HMBC correlations map H-C connectivity, distinguishing overlapping signals (e.g., piperazine vs. oxadiazole protons) .
- Isotopic Labeling : N-labeled analogs clarify nitrogen environments in the oxadiazole ring .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), polar surface area, and solubility. For instance, the tert-butyl group enhances membrane permeability but may reduce aqueous solubility .
- Metabolic Stability : CYP450 interaction assays (in vitro liver microsomes) combined with DFT simulations identify vulnerable sites (e.g., oxidation of the piperazine ring) .
- Toxicity Profiling : QSAR models predict hepatotoxicity risks based on structural analogs .
Experimental Design & Data Analysis
Q. What experimental designs validate the compound’s proposed mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure IC values via fluorogenic substrates (e.g., for proteases) under varying pH and temperature conditions .
- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to quantify binding constants and stoichiometry .
- Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Ala-scanning) to confirm interaction sites .
Q. How are reaction conditions optimized to improve yield and purity during scale-up?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal ranges via response surface methodology .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Workflow Example : Method A (79% yield, THF/HO) vs. Method B (60% yield, HCl/EtOAc) in highlights solvent polarity’s role in product stability .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
